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Compound of Interest

Compound Name: 13(E)-Docosenol

Cat. No.: B8262279 Get Quote

An In-depth Technical Guide to (E)-docos-13-en-1-ol

This technical guide provides a comprehensive overview of (E)-docos-13-en-1-ol, a long-chain

unsaturated fatty alcohol. The information is intended for researchers, scientists, and

professionals in the field of drug development and natural product chemistry. This document

covers the nomenclature, physicochemical properties, natural occurrence, and potential

biological significance of this compound. Detailed experimental protocols for its synthesis and

analysis are also provided, alongside graphical representations of key chemical and analytical

workflows.

IUPAC Name and Synonyms
The nomenclature of a chemical compound is critical for its unambiguous identification in

scientific literature and databases.

IUPAC Name: (E)-docos-13-en-1-ol[1]

Synonyms:

13(E)-Docosenol[1]

13-Docosen-1-ol, (13E)-[1]

trans-13-docosen-1-ol[1]

C22H44O[1]
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Chemical and Physical Properties
The physicochemical properties of (E)-docos-13-en-1-ol are crucial for understanding its

behavior in biological and chemical systems. The data presented below is primarily based on

computational models from publicly available databases. For comparison, data for the (Z)-

isomer, erucyl alcohol, is also included where available.

Property (E)-docos-13-en-1-ol
(Z)-docos-13-en-1-ol
(Erucyl Alcohol)

Molecular Formula C₂₂H₄₄O C₂₂H₄₄O

Molecular Weight 324.6 g/mol [1] 324.6 g/mol [2]

IUPAC Name (E)-docos-13-en-1-ol[1] (Z)-docos-13-en-1-ol[2]

CAS Number Not available 629-98-1[3]

XLogP3 9.6[1] 9.6[2]

Hydrogen Bond Donor Count 1[1] 1[2]

Hydrogen Bond Acceptor

Count
1[1] 1[2]

Rotatable Bond Count 19[1] 19[2]

Exact Mass 324.339216023 Da[1] 324.339216023 Da[2]

Monoisotopic Mass 324.339216023 Da[1] 324.339216023 Da[2]

Topological Polar Surface Area 20.2 Å²[1] 20.2 Å²[2]

Heavy Atom Count 23[1] 23[2]

Complexity 222[1] 222[2]

Natural Occurrence
(E)-docos-13-en-1-ol has been reported in Simmondsia chinensis, commonly known as jojoba.

[1] The seeds of this plant are a well-known source of liquid wax esters, which have

applications in cosmetics and as industrial lubricants.
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Biological Activity
There is currently a lack of specific studies on the biological activity of (E)-docos-13-en-1-ol.

However, research on structurally related long-chain fatty amides, specifically the (Z)-isomer of

13-docosenamide (erucamide), has revealed significant biological activities. Studies have

shown that (Z)-13-docosenamide possesses antimicrobial and cytotoxic properties.[4] For

instance, it has demonstrated antimicrobial activity against various pathogenic bacteria and

fungi, and it has also been shown to inhibit the proliferation of hepatocellular carcinoma cells in

vitro.[4] While these findings pertain to a related amide with a cis configuration, they suggest

that long-chain docosenoyl derivatives are a class of molecules with potential bioactivity,

warranting further investigation into the specific properties of (E)-docos-13-en-1-ol.

Experimental Protocols
Proposed Synthesis via Wittig Reaction
A common and effective method for the synthesis of trans-alkenes is the Wittig reaction,

particularly using stabilized ylides, or the Schlosser modification for non-stabilized ylides.[5] A

plausible synthetic route for (E)-docos-13-en-1-ol is outlined below.

Objective: To synthesize (E)-docos-13-en-1-ol from commercially available starting materials.

Materials:

1-Bromononane

Triphenylphosphine

13-Hydroxytridecanal

A strong base (e.g., n-butyllithium)

Anhydrous solvent (e.g., THF)

Standard glassware for organic synthesis

Procedure:
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Preparation of the Phosphonium Ylide (Wittig Reagent):

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve

triphenylphosphine in an anhydrous solvent such as THF.

Add 1-bromononane to the solution and stir at room temperature. The reaction will form

the corresponding phosphonium salt, which will precipitate out of the solution. The reaction

may require heating to proceed at a reasonable rate.

Isolate the phosphonium salt by filtration and wash with a non-polar solvent (e.g., diethyl

ether) to remove any unreacted starting materials. Dry the salt under vacuum.

To generate the ylide, suspend the phosphonium salt in anhydrous THF and cool the

mixture to a low temperature (e.g., -78 °C).

Slowly add a strong base, such as n-butyllithium, until the characteristic color of the ylide

appears.

Wittig Reaction:

In a separate flask, dissolve 13-hydroxytridecanal in anhydrous THF.

Slowly add the solution of the phosphonium ylide to the aldehyde solution at low

temperature.

Allow the reaction mixture to slowly warm to room temperature and stir for several hours

or until TLC analysis indicates the consumption of the starting aldehyde.

Work-up and Purification:

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.
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The crude product will contain the desired (E)-docos-13-en-1-ol and triphenylphosphine

oxide as a byproduct.

Purify the product using column chromatography on silica gel, eluting with a gradient of

hexane and ethyl acetate.

Analytical Methods
GC-MS is a powerful technique for the analysis of long-chain fatty alcohols.[2][6]

Sample Preparation:

For complex mixtures, such as natural product extracts, a saponification step may be

necessary to hydrolyze any esters and release the free alcohol.

The alcohol can be derivatized to increase its volatility and improve chromatographic

performance. Common derivatizing agents include N,O-Bis(trimethylsilyl)trifluoroacetamide

(BSTFA) to form trimethylsilyl (TMS) ethers or trifluoroacetic anhydride to form

trifluoroacetate (TFA) esters.[7]

Instrumentation and Conditions:

Gas Chromatograph: Equipped with a capillary column suitable for high-temperature

analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

Oven Program: A typical temperature program would start at a low temperature (e.g., 60-100

°C), followed by a ramp to a high temperature (e.g., 300-320 °C) to ensure the elution of the

long-chain alcohol.

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum will show

a characteristic fragmentation pattern that can be used for identification. For increased

sensitivity, selected ion monitoring (SIM) can be used.

¹H and ¹³C NMR are indispensable for the structural elucidation of organic molecules.[8][9]

¹H NMR: The spectrum of (E)-docos-13-en-1-ol is expected to show:

A triplet corresponding to the terminal methyl group.
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A large, complex multiplet for the methylene groups of the aliphatic chains.

A characteristic multiplet in the olefinic region (around 5.4 ppm) for the two protons of the

trans-double bond, with a large coupling constant (J ≈ 15 Hz).

A triplet corresponding to the methylene group adjacent to the hydroxyl group.

A signal for the hydroxyl proton, which may be broad and its chemical shift can vary

depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum is expected to show:

A signal for the terminal methyl carbon.

A series of signals for the methylene carbons.

Two signals in the olefinic region (around 130 ppm) for the carbons of the double bond.

A signal for the carbon bearing the hydroxyl group (around 63 ppm).
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Starting Materials

Synthesis Steps

1-Bromononane Phosphonium Salt Formation

Triphenylphosphine

13-Hydroxytridecanal

Wittig Reaction

Strong Base (n-BuLi)

Ylide Generation Work-up & Purification (E)-docos-13-en-1-ol

Click to download full resolution via product page

Caption: General synthetic workflow for (E)-docos-13-en-1-ol via the Wittig reaction.
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Analysis of Purified Fraction

Natural Source (e.g., Simmondsia chinensis)

Solvent Extraction

Saponification (optional)

Chromatographic Separation (e.g., Column Chromatography)

GC-MS Analysis NMR Spectroscopy (¹H, ¹³C)

Structural Elucidation of (E)-docos-13-en-1-ol

Click to download full resolution via product page

Caption: Logical workflow for the isolation and identification of (E)-docos-13-en-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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